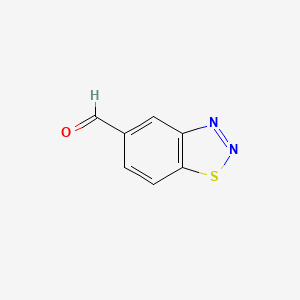

1,2,3-Benzothiadiazole-5-carboxaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKIBIZZLRPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594245 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-15-5 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Benzothiadiazole Scaffold in Modern Organic Chemistry Research

The benzothiadiazole core, a fusion of a benzene (B151609) ring and a thiadiazole ring, is a privileged scaffold in the landscape of contemporary organic chemistry. ontosight.ai This structural motif is a cornerstone in the development of advanced materials, particularly in the realm of organic electronics. pcbiochemres.com The inherent electron-withdrawing characteristics of the thiadiazole ring, when incorporated into a conjugated system, give rise to materials with unique optoelectronic properties. This has led to their extensive investigation and application in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and as fluorescent probes. pcbiochemres.com

Beyond materials science, the benzothiadiazole scaffold is also a person of interest in medicinal chemistry and agrochemicals. ontosight.aiontosight.ai Derivatives of benzothiadiazole have been explored for a range of biological activities, including potential antimicrobial and anticancer properties. ontosight.ai In agriculture, certain benzothiadiazole compounds have been investigated for their potential as plant activators, demonstrating the broad utility of this heterocyclic system. ontosight.ai

The Position of 1,2,3 Benzothiadiazole 5 Carboxaldehyde As a Key Synthetic Intermediate

1,2,3-Benzothiadiazole-5-carboxaldehyde serves as a crucial starting material for the synthesis of more complex molecules. The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of larger, more elaborate molecular frameworks. Common reactions involving the aldehyde group, such as Schiff base formation and Knoevenagel condensation, provide straightforward routes to a diverse range of derivatives.

While specific, extensively documented examples of large-scale applications remain an area of active research, the synthetic potential is clear. The combination of the benzothiadiazole core with other aromatic or heterocyclic moieties through reactions at the aldehyde position can lead to the creation of novel dyes, ligands for metal complexes, and precursors for advanced polymeric materials. The electronic properties of the resulting molecules can be finely tuned by the choice of the reacting partner, opening up possibilities for the rational design of materials with specific functionalities.

Below is a table of the basic properties of the compound:

| Property | Value |

| Molecular Formula | C₇H₄N₂OS |

| Molecular Weight | 164.18 g/mol |

| Appearance | Solid |

| CAS Number | 394223-15-5 |

The Evolution of Research Themes and Future Perspectives for the Compound

Established Synthetic Routes to the this compound Core

The construction of the this compound framework can be achieved through several established synthetic pathways, including direct formylation of the pre-formed benzothiadiazole ring, oxidation of suitable precursors, and cyclization reactions to form the thiadiazole ring.

Formylation Strategies for Benzothiadiazole Derivatives

Direct introduction of a formyl group onto the benzothiadiazole ring represents a concise approach to this compound. While direct formylation of the parent 1,2,3-benzothiadiazole can be challenging due to the electron-deficient nature of the ring system, formylation of activated precursors is a viable strategy.

Recent advancements have demonstrated the utility of organocatalytic formylation. For instance, a 2,1,3-benzothiadiazole-5-boronic acid has been successfully converted to the corresponding aldehyde, 2,1,3-benzothiadiazole-5-carboxaldehyde, through an organocatalytic method. nih.gov This approach offers a significant shortcut compared to more traditional multi-step sequences. nih.gov

Another prominent strategy involves the use of dimethyl sulfoxide (B87167) (DMSO) as a formyl source under metal-free conditions. ias.ac.in This method has been effective for the direct C-H formylation of phenolated 1,4-disubstituted 1,2,3-triazoles, highlighting its potential for application to other heterocyclic systems. ias.ac.in The reaction proceeds with high selectivity, co-controlled by the heterocyclic ring and a directing hydroxyl group. ias.ac.in

| Method | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Organocatalytic Formylation | 2,1,3-Benzothiadiazole-5-boronic acid | Organocatalyst | Shortens multi-step sequences. | nih.gov |

| DMSO-mediated C-H Formylation | Phenolated 1,4-disubstituted 1,2,3-triazoles | DMSO | Metal-free, high selectivity, co-controlled by directing groups. | ias.ac.in |

Oxidative Approaches from Substituted Benzothiadiazole Precursors

A common and reliable method for the synthesis of this compound involves the oxidation of a pre-installed functional group at the C5 position. Typically, this involves the oxidation of a 5-methyl or 5-hydroxymethyl-1,2,3-benzothiadiazole precursor.

Conventional synthetic routes often rely on the oxidation of the corresponding alcohol, which is, in turn, obtained from the benzylic bromide derived from a methyl group. nih.gov This multi-step process, while effective, can be tedious. nih.gov

| Precursor | Intermediate | Final Product | Typical Reaction Sequence | Reference |

|---|---|---|---|---|

| 5-Methyl-1,2,3-benzothiadiazole | 5-(Bromomethyl)-1,2,3-benzothiadiazole → 5-(Hydroxymethyl)-1,2,3-benzothiadiazole | This compound | Bromination followed by hydrolysis and oxidation. | nih.gov |

Cyclization Reaction Mechanisms in 1,2,3-Thiadiazole (B1210528) Synthesis

The formation of the 1,2,3-thiadiazole ring itself is a fundamental aspect of synthesizing the target compound. Two notable cyclization reactions for preparing 1,2,3-thiadiazoles and their benzo-fused analogues are the Hurd-Mori and Herz reactions.

The Hurd-Mori reaction involves the cyclization of hydrazones derived from ketones with thionyl chloride to yield substituted 1,2,3-thiadiazoles. mdpi.com This method is efficient for creating the thiadiazole core from acyclic precursors. mdpi.com

The Herz reaction provides a direct route to 1,2,3-benzothiadiazoles from anilines. The reaction of anilines with disulfur (B1233692) dichloride forms an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to yield the 1,2,3-benzothiadiazole. wikipedia.org However, the parent aniline (B41778) itself leads to the 6-chloro derivative under these conditions. wikipedia.org A more general and historical method for preparing the parent 1,2,3-benzothiadiazole is the diazotization of 2-aminothiophenol (B119425). wikipedia.org

Regioselective Functionalization Techniques for the Benzothiadiazole Ring System

Post-synthetic modification of the benzothiadiazole ring is crucial for fine-tuning its properties. Regioselective functionalization allows for the precise introduction of various substituents at specific positions on the benzene (B151609) portion of the molecule.

Directed C-H Activation and Functionalization Studies

Direct C-H activation has emerged as a powerful tool for the efficient and atom-economical functionalization of aromatic systems. For the benzothiadiazole scaffold, iridium-catalyzed C-H borylation has been shown to be a highly effective strategy for introducing a versatile functional handle. nih.govnih.govdiva-portal.org

Specifically, for the 2,1,3-benzothiadiazole (B189464) isomer, Ir-catalyzed C-H borylation proceeds with high regioselectivity to afford the 5-boryl derivative. nih.govacs.org This borylated intermediate serves as a versatile building block for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C5 position. nih.govnih.govdiva-portal.orgacs.org This methodology provides a direct entry to C5-functionalized benzothiadiazoles, which have been traditionally challenging to access. nih.gov The regioselectivity of this reaction is a key advantage, enabling the precise modification of the benzothiadiazole core. nih.govnih.govdiva-portal.org

Furthermore, the development of ortho-directed C-H functionalization reactions provides another avenue for selective derivatization of the benzothiadiazole ring system. nih.gov These methods utilize a directing group to guide the functionalization to a specific C-H bond, offering complementary regioselectivity to other methods. nih.gov

| Catalyst System | Reagent | Major Product | Significance | Reference |

|---|---|---|---|---|

| [Ir(OMe)COD]₂ | B₂(pin)₂ | 2,1,3-Benzothiadiazole-5-boronic acid pinacol (B44631) ester | Provides a versatile handle for further functionalization at the C5 position. | nih.govacs.org |

Palladium-Catalyzed Cross-Coupling Reactions in Derivatization (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halogenated and borylated benzothiadiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgnih.gov

The Suzuki-Miyaura coupling is widely employed for the arylation of benzothiadiazole derivatives. researchgate.netacs.orgnih.govresearchgate.net For instance, the coupling of 4,7-dibromobenzo[c] acs.orgresearchgate.netresearchgate.netthiadiazole with arylboronic acids has been used to synthesize mono- and diarylated products. researchgate.net The reaction conditions can be tuned to favor either monosubstitution or disubstitution. researchgate.net The use of specific ligands, such as Xantphos, has been shown to be efficient for various C-C cross-couplings of benzothiadiazole derivatives. acs.orgnih.gov

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents. nih.govwikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of π-conjugated molecules based on the 4,7-dibromobenzo[d] researchgate.netresearchgate.netnih.govthiadiazole core. nih.gov In some cases, the Stille reaction has been found to provide higher yields of the desired products compared to the Suzuki coupling. nih.gov

The Negishi coupling , which employs organozinc reagents, is another powerful palladium-catalyzed cross-coupling reaction applicable to benzothiadiazole derivatization. chempedia.info

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the introduction of aryl and alkylamino groups onto the benzothiadiazole ring. nih.gov This reaction has been used in the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. nih.gov

| Reaction | Coupling Partners | Catalyst/Ligand Example | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated benzothiadiazole + Organoboron reagent | Pd(OAc)₂/Xantphos | C-C | acs.orgnih.govresearchgate.net |

| Stille | Halogenated benzothiadiazole + Organotin reagent | PdCl₂(PPh₃)₂ | C-C | nih.govwikipedia.orgorganic-chemistry.org |

| Negishi | Halogenated benzothiadiazole + Organozinc reagent | Palladium catalyst | C-C | chempedia.info |

| Buchwald-Hartwig | Halogenated benzothiadiazole + Amine | NHC-Pd catalyst | C-N | nih.gov |

Exploitation of Aryne Reactivity for Ring Decoration

The functionalization of the benzenoid ring of benzothiadiazole derivatives has traditionally been challenging. nih.govacs.org However, the generation and trapping of heteroaryne intermediates offer a powerful and versatile method for introducing a wide array of functional groups in a single step. nih.govresearcher.life This strategy has been explored for the related 2,1,3-benzothiadiazole (BTD) scaffold, providing a strong precedent for its application to 1,2,3-isomers. nih.gov

The approach involves the generation of a highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.gov This is typically achieved under mild conditions through the deprotonation of a diaryliodonium salt precursor. diva-portal.org The resulting strained triple bond in the aromatic ring is then readily trapped by a suitable arynophile. nih.govdiva-portal.org

A key aspect of this methodology is controlling the regioselectivity of the trapping reaction. For unsymmetrical heteroarynes, the Garg and Houk's Aryne Distortion Model is used to predict where the incoming nucleophile will attack. nih.govdiva-portal.org This model posits that nucleophilic attack preferentially occurs at the more linear, and thus more electrophilic, carbon of the distorted triple bond. diva-portal.org In the case of 2,1,3-benzothiadiazol-4,5-yne, DFT calculations predicted a significant distortion of the triple bond, favoring selective nucleophilic attack at the C5 position. nih.govdiva-portal.org This predictive power allows for the strategic design of synthetic pathways to achieve specific substitution patterns.

Researchers have successfully demonstrated this by trapping the BTD-based aryne with various arynophiles, including an azide, a cyclic urea, and furan, to generate novel, decorated benzothiadiazole structures. diva-portal.org This methodology represents a significant advancement, enabling the synthesis of complex BTD derivatives that were previously accessible only through de novo synthesis of the entire heterocyclic system. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity is paramount in chemical synthesis. The optimization of reaction conditions is a critical process that involves systematically varying parameters such as catalysts, solvents, temperature, and reaction time. A pertinent example is the optimization of the Iridium-catalyzed C–H borylation of 2,1,3-benzothiadiazole, a key step in creating versatile building blocks for further functionalization. nih.gov

The table below illustrates two sets of optimized conditions and the resulting product yields, showcasing the impact of fine-tuning the reaction environment.

Table 1: Optimization of Ir-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazole

| Condition Set | Catalyst System | Product | Yield (%) | Regioselectivity (Desired:Other) |

|---|---|---|---|---|

| Conditions A | [Ir(OMe)COD]₂ / dtbpy | 5-Boryl-BTD (3a) | 64% | 2.9 : 1 |

| 4-Boryl-BTD (3b) | 6% | |||

| 4,6-Diboryl-BTD (3c) | 8% | |||

| 4,7-Diboryl-BTD (3d) | 8% | |||

| Conditions B | [Ir(OMe)COD]₂ / dcybpy | 5-Boryl-BTD (3a) | 51% | 1.8 : 1 |

| 4-Boryl-BTD (3b) | 12% | |||

| 4,6-Diboryl-BTD (3c) | 13% |

Data sourced from research on the derivatization of 2,1,3-Benzothiadiazole. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of safer solvents, reusable catalysts, and more energy-efficient methods. bohrium.comnih.gov While specific green synthesis routes for this compound are not extensively detailed in the literature, principles applied to the synthesis of related benzothiazole (B30560) compounds offer a clear roadmap. mdpi.comresearchgate.net

Key green strategies applicable to this class of compounds include:

Use of Heterogeneous Catalysts: The use of solid-supported, reusable catalysts, such as ZnO-beta zeolite, for the condensation of 2-aminothiophenol with aldehydes provides high yields and allows for the simple recovery and reuse of the catalyst, minimizing waste. ekb.eg

Environmentally Benign Solvents: Replacing traditional volatile organic solvents with water is a cornerstone of green chemistry. rsc.org Efficient methods for synthesizing benzothiazole derivatives in aqueous media have been developed, reducing both environmental harm and operational hazards. ekb.eg

Energy Efficiency: Microwave irradiation has been employed to accelerate condensation reactions, leading to the rapid synthesis of benzothiazole derivatives. ekb.eg This method often results in shorter reaction times and higher yields compared to conventional heating, thereby reducing energy consumption.

Atom Economy: Methodologies like direct arylation are being explored as an eco-friendly alternative to traditional cross-coupling reactions. researchgate.net Direct arylation forms C-C bonds by activating C-H bonds, which avoids the need for pre-functionalized starting materials and reduces the generation of stoichiometric byproducts, leading to higher atom economy. researchgate.net

The adoption of these principles can lead to more sustainable and cost-effective synthetic pathways for this compound and its derivatives.

Large-Scale Synthetic Approaches and Industrial Production Methodologies

Translating a laboratory-scale synthesis to an industrial production process requires methods that are not only high-yielding but also safe, scalable, and economically viable. While specific industrial methodologies for this compound are not widely published, established industrial reactions for the core benzothiadiazole ring system provide a foundation.

The Herz reaction is a classic and robust method for synthesizing the 1,2,3-benzothiadiazole core from readily available anilines. wikipedia.org This reaction involves treating an aniline with disulfur dichloride to form an intermediate that is subsequently diazotized to yield the final benzothiadiazole ring system. wikipedia.org For the production of the 5-carboxaldehyde derivative, this would necessitate starting with an aniline already bearing a precursor to the aldehyde group at the appropriate position.

While modern catalytic methods like the C-H borylation mentioned previously have shown promise for scalability, with successful reactions demonstrated on the gram scale, their reliance on expensive precious metal catalysts like iridium can be a significant cost barrier for large-scale industrial production. nih.gov Therefore, industrial approaches often favor older, more established "workhorse" reactions like the Herz synthesis, which use cheaper reagents despite potentially requiring harsher conditions.

The development of a large-scale process for this compound would likely involve a multi-step sequence beginning with a cost-effective synthesis of the core ring, followed by functional group manipulations to install the aldehyde. The optimization of each step to maximize throughput and minimize waste and cost would be critical for viable industrial production.

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group at the 5-position of the benzothiadiazole ring is a versatile functional handle, participating in a range of oxidation, reduction, and condensation reactions. Its electrophilic carbonyl carbon is the primary site of nucleophilic attack.

The oxidation of this compound to its corresponding carboxylic acid, 1,2,3-Benzothiadiazole-5-carboxylic acid, is a fundamental transformation. This conversion can be achieved using various oxidizing agents common for aromatic aldehydes, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or basic hydrogen peroxide (H₂O₂). ncert.nic.inchemistrysteps.comresearchgate.net

The mechanism for many aqueous oxidations proceeds through a gem-diol intermediate. libretexts.org The key steps are:

Hydration: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms an unstable tetrahedral intermediate, a geminal diol. libretexts.org

Oxidation: The gem-diol is then oxidized. One of its hydroxyl groups is deprotonated while the C-H bond is broken by the oxidizing agent, leading to the formation of a new C=O bond and yielding the carboxylic acid. libretexts.org

For instance, using a reagent like chromic acid, the gem-diol's C-H bond is attacked, and the chromium is reduced (e.g., from Cr(VI) to Cr(IV)) while the aldehyde is oxidized. Under basic conditions with hydrogen peroxide, the hydroperoxide anion (HOO⁻) acts as the nucleophile, and the subsequent rearrangement eliminates a hydroxide (B78521) ion to yield the carboxylic acid. researchgate.net

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Mechanistic Feature |

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong oxidant, effective for aromatic aldehydes. |

| Chromic Acid (Jones Reagent) | Aqueous acid | Proceeds via a gem-diol intermediate. libretexts.org |

| Hydrogen Peroxide (H₂O₂) | Basic, aqueous | Utilizes the hydroperoxide anion as a nucleophile. researchgate.net |

The selective reduction of the aldehyde group in this compound to form the corresponding primary alcohol, (1,2,3-Benzothiadiazol-5-yl)methanol, requires careful selection of reagents to avoid unwanted reactions with the heterocyclic ring. The sulfur- and nitrogen-containing ring can be sensitive to harsh reducing conditions.

Mild hydride reagents are typically employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common choice for reducing aldehydes without affecting more robust functional groups. beilstein-journals.org A more modern and highly chemoselective method involves the use of N-heterocyclic carbene boranes (NHC-boranes), such as 1,3-dimethylimidazol-2-ylidene (B1247496) borane, often activated by an acid like acetic acid. beilstein-journals.orgnih.govnih.gov These reagents are known to selectively reduce aldehydes even in the presence of ketones and other potentially reducible functional groups. beilstein-journals.orgnih.gov

The general mechanism for hydride reduction involves:

Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon.

Protonation: The resulting tetrahedral alkoxide intermediate is protonated by the solvent or during an aqueous workup step to yield the primary alcohol.

The use of acid-promoted NHC-boranes provides a controlled pathway where the aldehyde is reduced efficiently at room temperature, preserving the integrity of the sensitive benzothiadiazole core. nih.gov

Table 2: Reagents for Controlled Aldehyde Reduction

| Reducing Agent | Typical Conditions | Key Advantage |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Mild, readily available, and generally selective for carbonyls. beilstein-journals.org |

| NHC-Borane / Acetic Acid | Aprotic solvent (e.g., EtOAc) | High chemoselectivity for aldehydes over other groups. beilstein-journals.orgnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | Very powerful, but less selective; may reduce the heterocycle. |

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is of significant importance for synthesizing a wide array of derivatives with diverse applications. impactfactor.org The formation of the carbon-nitrogen double bond (azomethine group) is a reversible, acid-catalyzed process. libretexts.org

The reaction mechanism consists of two main stages: researchgate.netlibretexts.orgacs.org

Formation of a Carbinolamine: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a zwitterionic intermediate which, through a proton transfer, forms a neutral tetrahedral intermediate called a carbinolamine (or hemiaminal). nih.govacs.org

Dehydration to Imine: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, and subsequent deprotonation of the nitrogen yields the final imine product. libretexts.org

The reaction rate is pH-dependent. A weakly acidic medium (around pH 5) is often optimal, as sufficient acid is needed to catalyze the dehydration step, but not so much that it fully protonates the amine nucleophile, rendering it unreactive. libretexts.org

Heterocyclic Ring System Transformations

The benzothiadiazole ring is an electron-deficient aromatic system, a property that governs its reactivity toward substitution and other transformations. wikipedia.org

The electron-withdrawing nature of the fused 1,2,3-thiadiazole ring deactivates the benzene portion of the molecule towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr). wikipedia.org In this reaction, a nucleophile replaces a leaving group (such as a halide) on the aromatic ring. Research on related systems, such as 4,7-dibromobenzo[d] libretexts.orgresearchgate.netnih.govthiadiazole, has confirmed its ability to undergo nucleophilic substitution with amines like morpholine. mdpi.com

The SₙAr mechanism can proceed through two primary pathways:

Stepwise (Addition-Elimination): This is the classic SₙAr mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The electron-deficient benzothiadiazole ring is well-suited to stabilize the negative charge of the Meisenheimer intermediate.

Concerted (cSₙAr): In some cases, particularly with certain nucleophiles and substrates, the bond-forming and bond-breaking steps occur simultaneously in a single transition state, without the formation of a discrete intermediate. nih.gov

The presence of the aldehyde at the 5-position will further influence the regioselectivity of the substitution by affecting the electronic distribution within the benzene ring.

The direct participation of the aromatic 1,2,3-benzothiadiazole core in pericyclic cycloaddition reactions, such as the Diels-Alder reaction, is generally unfavorable due to the energetic cost of disrupting its aromaticity. youtube.comrsc.org However, transformations involving intermediates derived from the benzothiadiazole ring can occur under specific conditions.

One documented pathway involves the reaction of 1,2,3-benzothiadiazole with aryl radicals. rsc.org This process does not follow a concerted cycloaddition mechanism but proceeds through a series of steps involving radical attack on the sulfur atom of the thiadiazole ring. This initial attack leads to the extrusion of nitrogen gas (N₂) and ring-opening, forming highly reactive intermediates. These intermediates can then undergo subsequent intramolecular cyclization and rearrangement steps to form new heterocyclic systems, such as dibenzothiophens and thianthrene. rsc.org While not a classic cycloaddition, this transformation highlights how benzothiadiazole-derived intermediates can be involved in the formation of new cyclic structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1,2,3 Benzothiadiazole 5 Carboxaldehyde Derivatives

Correlating Molecular Structure with Biological Activities

The biological activity of 1,2,3-benzothiadiazole (B1199882) derivatives is intricately linked to their molecular structure. The position, nature, and electronic properties of substituents on the benzothiadiazole core can dramatically influence their therapeutic effects.

The placement and type of chemical groups attached to the benzothiadiazole scaffold are pivotal in determining the biological efficacy of its derivatives. Structure-activity relationship (SAR) studies have consistently shown that even minor alterations to the substitution pattern can lead to significant changes in activity.

For instance, in a series of benzothiazole (B30560) derivatives, the nature and position of substituents on a phenyl ring attached to the core were found to directly influence cytotoxicity. The presence of a lipophilic group, such as benzyloxy or heteroaryloxy, at the 4-position of a 2-hydroxyphenyl ring was shown to be beneficial for antitumor activity. mdpi.com Furthermore, substituents at the R¹-position containing nitrogen, which are positively charged at physiological pH, could enhance this antitumor effect. mdpi.com The steric bulk of substituents also plays a role; for example, the size of the group at the 4-position of the benzyloxy group was found to impact cytotoxicity. mdpi.com

In another study, the bioactivity of certain compounds was attributed to the presence of an oxadiazole ring. researchgate.net The position of substituents can also lead to varied antibacterial potency. For example, hydroxyl substitutions on the benzothiazole nucleus, combined with a rotating 2-(3 or 4)-nitrobenzene substituent, showed different levels of activity against B. cereus. researchgate.net Specifically, compounds with the nitro group at different positions exhibited varying degrees of effectiveness. researchgate.net

The following table summarizes the impact of substituent variations on the biological activity of benzothiazole derivatives based on several research findings.

| Compound Series | Substituent Variation | Impact on Bioactivity | Reference |

| 2-hydroxy phenyl benzothiazoles | Lipophilic group (benzyloxy/heteroaryloxy) at 4-position | Beneficial for antitumor activity | mdpi.com |

| 2-hydroxy phenyl benzothiazoles | Nitrogen-containing R¹-substituents (positively charged) | Improved antitumor activity | mdpi.com |

| Benzothiazole-benzodiazepines | Presence of an oxadiazole ring | Potent anti-inflammatory, antibacterial, and analgesic activities | researchgate.net |

| Hydroxyl-substituted benzothiazoles | 2-(3 or 4)-nitrobenzene substituent | Varied antibacterial activity against B. cereus | researchgate.net |

| 6-substituted-2-aminobenzothiazoles | Mannich bases | Antimicrobial activity | rjptonline.org |

| Benzothiazolopyrazolines | Substitution pattern | Comparative biological activity | rjptonline.org |

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the biological activity of 1,2,3-benzothiadiazole derivatives. These groups can alter the electron density of the benzothiadiazole ring system, thereby influencing interactions with biological targets.

For instance, the introduction of an electron-donating amino group at the 4-position of 2,1,3-benzothiadiazole (B189464) significantly alters its absorption spectrum, indicating a change in electronic properties that can affect its biological function. mdpi.com In the context of developing dyes for solar cells, which shares principles with biological interactions involving electron transfer, different electron donor groups like diphenylamine (B1679370), carbazole, and phenothiazine (B1677639) have been shown to impact performance. bohrium.com The diphenylamine donor, for example, resulted in the longest maximum absorption wavelength and highest molar extinction coefficient, which is beneficial for light harvesting. bohrium.com

Conversely, electron-withdrawing groups also have a profound effect. Fluorine, a small electron-withdrawing group, can also act as an electron-donating group through conjugation. rsc.org The introduction of two fluorine atoms into the benzothiadiazole core was expected to enhance its electron-withdrawing ability. rsc.org However, the conjugation effect can sometimes dominate, leading to a decrease in the electron-withdrawing strength of the resulting molecule. rsc.org

The strategic placement of both electron-donating and electron-withdrawing groups is a key strategy in designing molecules with desired properties. nih.gov This donor-acceptor (D-A) architecture is fundamental in creating materials with low band gaps, which is relevant for both optoelectronic applications and biological processes involving charge transfer. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This technique can be used to enhance potency, reduce toxicity, or modify the pharmacokinetic profile of a lead compound. cambridgemedchemconsulting.com

In the context of benzothiadiazole derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, a study on 4H-1,2,4-benzothiadiazine 1,1-dioxides, which are structurally related to benzothiadiazoles, evaluated the impact of replacing the NH group at the 3-position with O, S, S(=O), or CH₂ groups. nih.gov The results showed a clear rank order of potency, confirming the critical role of the NH group in establishing a strong hydrogen bond for optimal activity. nih.gov

Another example involves the replacement of a photoisomerizable trans-butadiene bridge in a pyridinyl-butadienyl-benzothiazole scaffold with 1,2,3-triazole, amide, and ester moieties. nih.gov This modification aimed to develop improved ligands for imaging applications in Alzheimer's disease. nih.gov The study found that while the triazole derivatives were effective in visualizing Aβ plaques, the amide and ester derivatives were necessary to observe neurofibrillary tangles. nih.gov

The concept of bioisosterism is broad and can involve simple replacements like hydrogen with deuterium (B1214612) or fluorine, or more complex exchanges of functional groups or even entire ring systems. cambridgemedchemconsulting.com For instance, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer activity. nih.gov

Influence of Structural Modifications on Optoelectronic and Photophysical Properties

The 2,1,3-benzothiadiazole (BTD) unit is a key component in many tunable fluorophores due to its electron-deficient nature. nih.gov Derivatives of BTD often exhibit high photostability, large Stokes shifts, and solvatochromic properties, making them valuable in materials science and as bioimaging scaffolds. nih.gov

Structural modifications to the benzothiadiazole core have a profound impact on its optoelectronic and photophysical properties. For instance, the introduction of an electron-donor amino group at the 4-position of 2,1,3-benzothiadiazole leads to the appearance of a broad, low-energy absorption band around 400 nm. mdpi.com The photophysical properties of N-substituted benzothiadiazoles are also influenced by the solvent polarity. nih.gov

In the design of materials for organic electronics, the symmetric substitution at the 4 and 7 positions of the benzothiadiazole ring is a common strategy. nih.gov The photophysical properties of these D–A–D (donor-acceptor-donor) conjugated molecules can be tuned by varying the donor and π-spacer units. nih.gov For example, a study comparing isomeric structures based on benzo[c] rsc.orgnih.govnih.govthiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity in certain isomers. nih.gov

The following table provides a summary of how different structural modifications affect the optoelectronic and photophysical properties of benzothiadiazole derivatives.

| Structural Modification | Effect on Properties | Reference |

| N-substituents at the 4-position | Influences photophysical properties and cell imaging utility | nih.gov |

| Electron-donor amino group at the 4-position | Appearance of a broad, low-energy absorption band | mdpi.com |

| Symmetric substitution at 4 and 7 positions | Creates D–A–D structures with tunable photovoltaic properties | nih.gov |

| Variation of donor and π-spacer units | Red shift of absorption maxima and changes in luminescent capacity | nih.gov |

| Introduction of aryl linkers | High quantum yields in film, active charge transport centers | mdpi.com |

Conformational Analysis and its Implications for Reactivity and Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity and biological activity. Conformational analysis of 1,2,3-benzothiadiazole derivatives helps in understanding how these molecules interact with their biological targets and how they behave in chemical reactions.

A molecular modeling study of 3-isopropoxy-, 3-isopropylsulfanyl-, and 3-isopropylamino-substituted 4H-1,2,4-benzothiadiazine 1,1-dioxides revealed that these compounds adopted a similar low-energy conformation, specifically in the preferred orientation of the isopropyl chain. nih.gov However, the study also found no direct relationship between the conformational freedom of these different classes of benzothiadiazines and their biological activity on insulin-secreting cells. nih.gov This suggests that while conformation is an important factor, other properties like the ability to form hydrogen bonds may be more critical for the observed activity in this specific case. nih.gov

Computational studies, such as those using density functional theory (DFT), are valuable tools for conformational analysis. mdpi.com For a series of benzothiazole derivatives, conformational analysis identified two energetically more stable conformers at dihedral angles of 0° and 180°. mdpi.com Such studies can also predict the reactivity of different sites within the molecule. For instance, Fukui dual descriptors have shown that the C2 carbon of the parent benzothiazole is the most electrophilic site, while in substituted derivatives, the C6 carbon becomes the most electrophilic. ccsenet.org The N3 nitrogen consistently remains the most nucleophilic site across various derivatives. ccsenet.org

The reactivity of benzothiadiazole derivatives is also influenced by their ability to form intermediates like arynes. nih.gov The generation and trapping of 2,1,3-benzothiadiazol-4,5-yne provides a pathway to functionalize the benzenoid ring of the BTD core, expanding the range of accessible derivatives. nih.gov

Computational Chemistry and Quantum Chemical Investigations of 1,2,3 Benzothiadiazole 5 Carboxaldehyde

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

In typical DFT studies on heterocyclic compounds like benzothiadiazole derivatives, calculations are often performed using specific functionals, such as B3LYP, paired with a basis set like 6-31+G(d,p) or cc-pVDZ. mdpi.commdpi.comnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For the parent 1,2,3-benzothiadiazole (B1199882), the molecule is known to be planar, with nitrogen-nitrogen and sulfur-nitrogen bond distances indicating multiple bond character. wikipedia.org DFT calculations would confirm this planarity and detail how the addition of a 5-carboxaldehyde group influences the geometry of the fused ring system.

Furthermore, DFT provides a detailed picture of the molecule's electronic structure, which is fundamental to understanding its properties and reactivity. acs.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. A higher energy HOMO indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation. irjweb.com

For benzothiadiazole derivatives, the HOMO is often distributed across the molecule, while the LUMO tends to be localized on the electron-accepting benzothiadiazole core. nih.govresearchgate.net Studies on related 2,1,3-benzothiadiazole (B189464) derivatives have reported HOMO-LUMO energy gaps in the range of 1.75–2.38 eV. mdpi.comnih.gov DFT calculations for 1,2,3-Benzothiadiazole-5-carboxaldehyde would precisely determine these energy levels and the spatial distribution of the orbitals.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It helps identify the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. dntb.gov.uauni-muenchen.de

An MESP map is color-coded to visualize the electrostatic potential on the molecule's surface:

Red: Indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. In benzothiadiazole derivatives, these are often found around nitrogen or oxygen atoms. preprints.org

Blue: Indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green/Yellow: Indicates regions of neutral or near-zero potential.

For this compound, an MESP map would highlight the electronegative oxygen of the carboxaldehyde group and the nitrogen atoms in the thiadiazole ring as potential sites for electrophilic interaction. researchgate.net This analysis is vital for understanding non-covalent interactions, molecular recognition, and potential reactive sites. preprints.org

Calculation of Global and Local Reactivity Descriptors

From the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. semanticscholar.org These descriptors provide a quantitative framework for concepts like hardness, softness, and electrophilicity.

Ionization Potential and Electron Affinity Derivations

Ionization Potential (IP) is the energy required to remove an electron from a molecule. Electron Affinity (EA) is the energy released when a molecule gains an electron.

Within the framework of DFT, these can be approximated using the energies of the frontier orbitals (Koopmans' theorem):

IP ≈ -E_HOMO

EA ≈ -E_LUMO

These values are fundamental to understanding the molecule's redox properties and its tendency to participate in charge-transfer interactions. preprints.org

Chemical Hardness, Softness, and Electrophilicity Index Quantifications

Based on IP and EA, several other important descriptors can be calculated to further characterize reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These quantum chemical descriptors provide a comprehensive profile of the molecule's stability and reactivity.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula (in terms of IP and EA) | Description |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Measure of molecular polarizability and reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons (electrophilic nature) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.gov These methods are crucial in drug discovery and materials science.

Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target's active site. researchgate.net For benzothiazole (B30560) and benzothiadiazole derivatives, docking studies have been used to evaluate their potential as inhibitors for various enzymes by identifying key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues. mdpi.commdpi.combiointerfaceresearch.com

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to study the stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the persistence of the interactions identified in the docking study.

For this compound, these simulations could be used to screen its potential activity against various biological targets, predicting its binding energy and mode of interaction, thereby guiding the design of new therapeutic agents. mdpi.com

Theoretical Predictions of Spectroscopic Parameters and Their Experimental Validation

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. These theoretical calculations provide valuable insights into the molecule's vibrational, electronic, and magnetic resonance characteristics. The validation of these computational predictions against experimentally obtained spectra is a critical step in confirming the molecular structure and understanding its electronic behavior. This process involves a detailed comparison of calculated parameters with data from techniques like Fourier-transform infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, often employing the B3LYP functional with a basis set such as 6-311++G(d,p). These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. Due to the inherent approximations in the computational model, such as the assumption of a harmonic potential, the calculated frequencies are often systematically higher than the experimental values. To correct for this, the theoretical wavenumbers are typically scaled using a scaling factor specific to the level of theory used.

The experimental FT-IR and FT-Raman spectra provide a direct measure of the molecule's vibrational modes. By comparing the scaled theoretical frequencies with the experimental band positions, a detailed assignment of the observed spectral bands can be achieved. This comparison helps in identifying characteristic vibrations, such as the C=O stretching of the aldehyde group, aromatic C-H stretching, and the vibrational modes of the benzothiadiazole ring system. A strong correlation between the predicted and experimental spectra provides robust confirmation of the molecule's optimized geometry and vibrational characteristics. nih.govresearchgate.net

Table 1: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for this compound This table is a representative example of how data would be presented and is not based on published experimental results for this specific compound.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|

| C-H stretch (aldehyde) | ~2850 | ~2855 |

| C=O stretch (aldehyde) | ~1700 | ~1705 |

| C=C stretch (aromatic ring) | ~1600 | ~1602 |

| C-N stretch | ~1350 | ~1355 |

| N=N stretch | ~1250 | ~1252 |

| C-S stretch | ~700 | ~705 |

NMR Spectroscopy (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method at a DFT level of theory. asrjetsjournal.org The calculations are typically carried out for the molecule in a solvent environment, simulated using a model such as the Polarizable Continuum Model (PCM), to better replicate experimental conditions. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), at the same level of theory.

Experimental ¹H and ¹³C NMR spectra provide precise information on the chemical environment of each nucleus. A linear correlation between the experimental and theoretical chemical shifts is a strong indicator of the accuracy of the computational model and confirms the structural assignment of the molecule. mdpi.com Discrepancies can often be explained by specific intermolecular interactions or solvent effects not fully captured by the theoretical model.

Table 2: Representative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is a representative example of how data would be presented and is not based on published experimental results for this specific compound.

| Atom | Experimental δ (ppm) | Calculated GIAO δ (ppm) |

|---|---|---|

| H (aldehyde) | ~10.1 | ~10.0 |

| H4 | ~8.5 | ~8.4 |

| H6 | ~8.2 | ~8.1 |

| H7 | ~8.0 | ~7.9 |

| C (aldehyde) | ~192.0 | ~191.5 |

| C5 | ~135.0 | ~134.8 |

| C7a | ~154.0 | ~153.5 |

| C3a | ~130.0 | ~129.7 |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties, such as the maximum absorption wavelength (λmax), are predicted using TD-DFT calculations. These computations provide information on the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-energy transitions. nih.gov The inclusion of a solvent model is crucial for accurate predictions, as solvatochromic shifts can significantly alter the absorption spectrum. nih.gov

The experimental UV-Vis spectrum, recorded in a suitable solvent, shows absorption bands corresponding to these electronic transitions. The comparison between the calculated λmax, oscillator strengths, and the major orbital contributions with the experimental absorption bands allows for a detailed understanding of the molecule's electronic structure and photophysical properties. nih.gov A good agreement validates the theoretical model and provides insight into the nature of the electronic excitations, such as π→π* or n→π* transitions. researchgate.net

Table 3: Illustrative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption for this compound This table is a representative example of how data would be presented and is not based on published experimental results for this specific compound.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| ~320 | ~318 | 0.45 | HOMO → LUMO |

| ~285 | ~282 | 0.20 | HOMO-1 → LUMO |

| ~250 | ~248 | 0.15 | HOMO → LUMO+1 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Research Applications of 1,2,3 Benzothiadiazole 5 Carboxaldehyde in Advanced Materials Science

Organic Electronic and Optoelectronic Materials Development

The strong electron-withdrawing character of the 2,1,3-benzothiadiazole (B189464) (BT) unit makes it a crucial component in the design of donor-acceptor (D-A) type materials for organic electronics. mdpi.comresearchgate.netnih.gov The carboxaldehyde functionality serves as a versatile synthetic handle for constructing π-extended systems with tailored optoelectronic properties.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Probes

Derivatives of 2,1,3-benzothiadiazole are recognized as important components for photoluminescent compounds applicable in light-emitting technologies. researchgate.net The benzothiadiazole core is a key element in developing fluorescent probes and materials for OLEDs. nih.govresearchgate.net For instance, 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde is a valuable precursor for synthesizing charge-transport layers and emissive materials that can improve the brightness, color purity, and lifespan of OLED devices. nbinno.com The incorporation of the benzothiadiazole unit into electroluminescent dyes and polymers has been instrumental in creating efficient green to red OLEDs. mit.edu

The versatility of the benzothiadiazole core allows for the development of a wide range of fluorescent probes. nih.govnih.gov These probes have been successfully used for bioimaging analyses in various cell types. nih.gov The attractive photophysical properties of π-extended BTD derivatives, such as large Stokes shifts and high quantum yields, are driving interest in this new class of bioprobes. nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, benzothiadiazole-based compounds are integral to the development of both OPVs and DSSCs. The electron-accepting nature of the benzothiadiazole unit is leveraged to design low-band-gap polymers and small molecules for efficient light harvesting and charge separation. mdpi.com

For DSSCs, organic dyes containing a benzothiadiazole moiety are designed as photosensitizers. rsc.orgnih.gov For example, new benzothiadiazole-based dyes have demonstrated good power conversion efficiencies (PCEs) ranging from 7.0% to 9.8%. rsc.org A co-sensitization approach using two of these dyes resulted in a PCE of up to 10.9%. rsc.org The synthesis of these dyes often involves precursors like 4-(7-bromobenzo[c] nih.govrsc.orgnih.govthiadiazol-4-yl)benzaldehyde and 5-(7-bromobenzo[c] nih.govrsc.orgnih.govthiadiazol-4-yl)furan-2-carbaldehyde. rsc.org

In the realm of OPVs, polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have been synthesized, exhibiting narrow bandgaps and broad absorption spectra. nih.gov When used in bulk heterojunction solar cells, one such polymer achieved a PCE of 4.15% with a remarkably small energy loss. nih.gov

| Device Type | Material | Performance Metric | Value |

| DSSC | Co-sensitized benzothiadiazole-based dyes | Power Conversion Efficiency (PCE) | Up to 10.9% rsc.org |

| OPV | Polymer with 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit | Power Conversion Efficiency (PCE) | 4.15% nih.gov |

| DSSC | Benzothiadiazole-based dye YKP-88 | Power Conversion Efficiency (PCE) | Over 9% rsc.org |

Organic Field-Effect Transistors (OFETs) and Electrochromic Devices

The benzothiadiazole core is also a key component in materials designed for OFETs. rsc.orgnih.gov Polymers based on 2,1,3-benzothiadiazole derivatives have been shown to exhibit ambipolar transport properties, meaning they can conduct both electrons and holes. For instance, a series of polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide demonstrated balanced electron and hole mobilities up to 0.95 cm²/V·s and 0.50 cm²/V·s, respectively. nih.gov The choice of functional groups on the benzothiadiazole unit significantly impacts the charge transport properties of the resulting polymers. nih.gov

Electrochromic polymers, which change color upon the application of an electrical potential, have also been developed using benzothiadiazole derivatives. mit.edu

| Device Type | Material | Performance Metric | Value |

| OFET | Polymer with 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (P3) | Electron Mobility | Up to 0.95 cm²/V·s nih.gov |

| OFET | Polymer with 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (P3) | Hole Mobility | Up to 0.50 cm²/V·s nih.gov |

| OFET | Polymer with 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (P1) | Electron Mobility | Up to 0.86 cm²/V·s nih.gov |

| OFET | Polymer with 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (P1) | Hole Mobility | Up to 0.51 cm²/V·s nih.gov |

Polymer Synthesis and Conjugated Polymer Architecture

The synthesis of conjugated polymers incorporating the benzothiadiazole unit is a major area of research. mdpi.commit.edu The carboxaldehyde group is a key functional group for polymerization reactions, often through condensation reactions with other monomers. These reactions lead to the formation of π-conjugated backbones with alternating donor and acceptor units.

For example, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole are synthesized for use in optoelectronic devices. mdpi.com The benzothiadiazole unit in these D-A copolymers significantly enhances their electronic properties. mdpi.com The synthesis of new electron-deficient monomers based on the 2,1,3-benzothiadiazole heterocyclic core allows for the creation of high molecular weight luminescent conjugated polymers. mit.edu These polymers often exhibit red-shifted absorption and emission, greater solubility, and reduced aggregation. mit.edu

Engineering of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Benzothiadiazole-based ligands, particularly those with aldehyde functionalities, are valuable for the construction of porous crystalline materials like MOFs and COFs. researchgate.netrsc.org210.212.36 These materials have applications in gas storage, catalysis, and sensing.

A crystalline benzothiadiazole-based COF (TAPT-BTD-COF) was synthesized through a Schiff-base condensation reaction between an amine-functionalized monomer and a benzothiadiazole dialdehyde (BTD-CHO). 210.212.36 This COF was used as a heterogeneous catalyst for oxidative coupling reactions under visible light. 210.212.36 Similarly, benzothiadiazole-based MOFs have been developed for fluorescence sensing of metal ions. researchgate.net The benzothiadiazole unit can also be incorporated into luminescent MOFs for sensing applications, such as the detection of gossypol. mdpi.com

Design of Fluorescent Probes and Analyte-Sensing Optical Devices

The inherent fluorescence of many benzothiadiazole derivatives makes them excellent candidates for the development of fluorescent probes and sensors. nih.govnih.govrsc.org These probes are designed to detect a variety of analytes, including metal ions, anions, and small molecules. researchgate.net

The design of these probes often involves functionalizing the benzothiadiazole core to induce a change in fluorescence upon interaction with the target analyte. For example, benzothiazole-based fluorescent probes have been developed for the detection of hydrazine in various samples, including solutions, soil, and food. rsc.org These probes offer high selectivity and sensitivity. rsc.org Furthermore, MOFs containing 2,1,3-benzothiadiazole units have been shown to be effective luminescent sensors for toxic substances like gossypol, with low detection limits. mdpi.com

| Sensor Type | Target Analyte | Detection Limit |

| Luminescent MOF | Gossypol | 0.65 µM mdpi.com |

| Fluorescent Probe | Hydrazine | Not specified |

Exploration of Biological and Medicinal Chemistry Frontiers with 1,2,3 Benzothiadiazole 5 Carboxaldehyde Derivatives

Antimicrobial and Antifungal Activity Research

Derivatives of 1,2,3-benzothiadiazole (B1199882) have demonstrated considerable efficacy as antimicrobial and antifungal agents. The core benzothiazole (B30560) structure is a key pharmacophore in various biologically active compounds. mdpi.com Researchers have synthesized and evaluated numerous novel derivatives, revealing a broad spectrum of activity against various pathogenic bacteria and fungi. mdpi.comnih.gov

Hybrid molecules incorporating the benzothiazole nucleus with other heterocyclic systems, such as pyridopyrimidines and pyrrolobenzothiazoles, have been developed. mdpi.com Studies indicate that certain structural modifications, like the introduction of specific aryl groups, can significantly enhance antimicrobial potency. For instance, compounds featuring a 4-chlorophenyl or a 4-hydroxyphenyl moiety have shown superior activity compared to standard drugs like cefotaxime (B1668864) and fluconazole (B54011) against both bacterial and fungal strains. mdpi.com

The antimicrobial potential of benzothiazoles is particularly important given the global challenge of antimicrobial resistance, which is responsible for significant mortality worldwide. nih.gov Research has shown that some benzothiazole-based thiazolidinones exhibit better activity than ampicillin (B1664943) against several bacterial strains. nih.gov Similarly, certain derivatives have displayed very good antifungal activity, in some cases surpassing reference drugs like ketoconazole. nih.gov The evaluation of re-synthesized benzothiazole derivatives against Candida species has identified compounds with significant activity, with one derivative being particularly potent against Candida krusei. researchgate.net The coordination of benzothiazole ligands with metals like copper can also enhance the biological activity of the organic ligands, leading to improved antibacterial and antifungal effects. mdpi.com

Below is a table summarizing the antimicrobial activity of selected benzothiazole derivatives.

| Compound | Target Organism | Activity (MIC in µmol/L) | Reference |

| Derivative 7a | Staphylococcus aureus | 4 | mdpi.com |

| Bacillus subtilis | 6 | mdpi.com | |

| Escherichia coli | 8 | mdpi.com | |

| Pseudomonas aeruginosa | 10 | mdpi.com | |

| Candida albicans | 8 | mdpi.com | |

| Derivative 7d | Staphylococcus aureus | 6 | mdpi.com |

| Bacillus subtilis | 4 | mdpi.com | |

| Escherichia coli | 10 | mdpi.com | |

| Pseudomonas aeruginosa | 8 | mdpi.com | |

| Candida albicans | 10 | mdpi.com | |

| Derivative 9a | Staphylococcus aureus | 8 | mdpi.com |

| Bacillus subtilis | 10 | mdpi.com | |

| Escherichia coli | 4 | mdpi.com | |

| Pseudomonas aeruginosa | 6 | mdpi.com | |

| Aspergillus flavus | 8 | mdpi.com | |

| Derivative 9d | Staphylococcus aureus | 10 | mdpi.com |

| Bacillus subtilis | 8 | mdpi.com | |

| Escherichia coli | 6 | mdpi.com | |

| Pseudomonas aeruginosa | 4 | mdpi.com | |

| Candida albicans | 4 | mdpi.com |

Antiviral Investigations, including HIV-1 Entry Inhibitors

The benzothiadiazole scaffold has been investigated for its antiviral properties, with a particular focus on the inhibition of the Human Immunodeficiency Virus Type-1 (HIV-1). The HIV-1 reverse transcriptase (RT) enzyme, crucial for viral replication, is a primary target for drug discovery. mdpi.com

Recent studies have identified benzisothiazolone derivatives, which share a structural resemblance to benzothiadiazoles, as a new class of multifunctional RT inhibitors. mdpi.comnih.gov These compounds have been shown to inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of the RT enzyme. mdpi.comnih.gov The RNase H active site of HIV-1 RT is notably the only viral enzyme not targeted by currently approved antiretroviral drugs, making these findings particularly significant. mdpi.comnih.gov

Screening of large compound libraries has led to the identification of benzisothiazolone pharmacophores that demonstrate robust antiviral activity with minimal cellular toxicity. mdpi.comnih.gov For example, specific derivatives have shown effective concentrations (EC50) in the low micromolar range against HIV-1. nih.gov Structure-activity relationship (SAR) studies have further refined the understanding of this scaffold, identifying analogs that also inhibit RT RNase H activity and virus replication. mdpi.comnih.gov Other research has focused on thiazole (B1198619) carboxamide derivatives that can inhibit HIV-1 replication by disrupting the accumulation and processing of viral RNA. mdpi.com

| Compound | Target | Activity (IC50 or EC50) | Mechanism of Action | Reference |

| Benzisothiazolone Derivative 1 | HIV-1 Replication | EC50: 1.68 ± 0.94 µM | RT DNA Polymerase & RNase H Inhibition | nih.gov |

| Benzisothiazolone Derivative 2 | HIV-1 Replication | EC50: 2.68 ± 0.54 µM | RT DNA Polymerase & RNase H Inhibition | nih.gov |

| Benzisothiazolone Derivative 3 | RT RNase H | IC50: 2.5 ± 0.2 µM | RT RNase H Inhibition | mdpi.com |

| GPS491 (Thiazole-5-carboxamide) | HIV-1 Gene Expression | IC50: ~0.25 µM | Altering RNA Processing/Accumulation | mdpi.com |

Anticancer and Antitumor Efficacy Studies

Benzothiadiazole derivatives represent an important class of compounds with a wide spectrum of biological activities, including significant antitumor properties. nih.govresearchgate.net These scaffolds have been extensively studied for their cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net

Research has demonstrated that novel synthesized compounds incorporating the benzothiazole nucleus exhibit potent cytotoxic activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Certain derivatives have shown higher cytotoxicity than the reference drug doxorubicin. mdpi.com The anticancer activity is often influenced by the nature and position of substitutions on the benzothiazole ring. For example, fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines like MCF-7. nih.gov

The mechanism of action for some of these compounds involves the inhibition of key enzymes, such as carbonic anhydrase, which is associated with hypoxic tumors. researchgate.net The development of hybrid molecules, such as those combining benzothiazole with furan, has led to lead compounds that are superior to standard anticancer drugs like 5-fluorouracil (B62378) and cisplatin (B142131) in antitumor screenings. researchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Derivative 7a | Lung (NCI-H460) | 5.23 | mdpi.com |

| Liver (HepG2) | 6.14 | mdpi.com | |

| Colon (HCT-116) | 4.15 | mdpi.com | |

| Derivative 7d | Lung (NCI-H460) | 4.55 | mdpi.com |

| Liver (HepG2) | 5.28 | mdpi.com | |

| Colon (HCT-116) | 3.64 | mdpi.com | |

| Derivative 9a | Lung (NCI-H460) | 3.86 | mdpi.com |

| Liver (HepG2) | 4.35 | mdpi.com | |

| Colon (HCT-116) | 2.89 | mdpi.com | |

| Derivative 9d | Lung (NCI-H460) | 2.94 | mdpi.com |

| Liver (HepG2) | 3.16 | mdpi.com | |

| Colon (HCT-116) | 2.17 | mdpi.com | |

| Thiazole derivative 12a | Liver (HepG2) | 1.19 | researchgate.net |

| Breast (MCF-7) | 3.4 | researchgate.net | |

| 1,3,4-Thiadiazole derivative 9b | Liver (HepG2) | 2.94 | researchgate.net |

Anti-inflammatory and Analgesic Property Assessment

The benzothiazole nucleus is a core structure in many compounds investigated for anti-inflammatory and analgesic activities. nih.govresearchgate.net Researchers have synthesized and evaluated various derivatives for their ability to reduce inflammation and alleviate pain in vivo. nih.gov

Studies using models such as carrageenan-induced rat paw edema have demonstrated the anti-inflammatory potential of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. nih.gov Some of these compounds exhibited significant inhibition of edema, with effects comparable to the standard drug celecoxib. nih.gov For example, compounds 17c and 17i showed 80% and 78% inhibition of edema after 3 hours, respectively. nih.gov

In analgesic activity assessments, certain derivatives have shown potent effects, with ED50 values comparable to celecoxib. nih.gov The design of bivalent ligands using benzoxazolone and benzothiazolone templates has also yielded compounds with significant anti-inflammatory and analgesic activity, comparable to indomethacin (B1671933) and ketorolac. nih.gov These compounds often work by inhibiting targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). nih.gov

| Compound | Assay | Result | Reference |

| Derivative 17c | Carrageenan-induced rat paw edema | 72% inhibition at 1h, 76% at 2h, 80% at 3h | nih.gov |

| Derivative 17i | Carrageenan-induced rat paw edema | 64% inhibition at 1h, 73% at 2h, 78% at 3h | nih.gov |

| Derivative 17c | Acetic acid-induced writhing (Analgesic) | ED50: 96 µM/kg at 0.5h, 102 µM/kg at 1h, 89 µM/kg at 2h | nih.gov |

| Derivative 17i | Acetic acid-induced writhing (Analgesic) | ED50: 84 µM/kg at 0.5h, 72 µM/kg at 1h, 69 µM/kg at 2h | nih.gov |

| Compound 3j, 5t, 8b | In vivo anti-inflammatory and antinociceptive studies | Significant activity comparable to indomethacin and ketorolac | nih.gov |

Enzyme Inhibition Mechanisms and Ligand Design

Derivatives of 1,2,3-benzothiadiazole have been the subject of enzyme inhibition studies, targeting key proteins involved in various diseases. The design of these molecules often involves a ligand-based approach, optimizing structures to fit into the active sites of specific enzymes.

One significant target for antifungal agents is succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. nih.gov Carboxamide derivatives containing a 1,2,3-triazole ring have been designed as potential SDH inhibitors, showing significant antifungal activity. nih.gov Molecular docking simulations have provided insights into the binding mechanisms, revealing interactions with key amino acid residues like ARG43, TYR58, and TRP173 within the SDH enzyme. nih.gov

In the context of anticancer research, benzothiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are overexpressed in many cancer types. nih.gov Molecular docking studies have helped to explain the selectivity of these compounds for COX-2 over COX-1. nih.gov For antiviral applications, derivatives have been designed to inhibit the SARS-CoV-2 main protease (Mpro), with docking studies rationalizing their mechanism of action. bu.edu.eg

| Compound/Derivative | Target Enzyme | Key Findings | Reference |

| Carboxamide A3-3 | Succinate Dehydrogenase (SDH) | Exhibited significant antifungal activity (EC50 of 1.08 µg/mL against S. sclerotiorum). Docking showed interaction with ARG43, TYR58, TRP173. | nih.gov |

| Thiazole Carboxamides | Cyclooxygenase (COX-1/COX-2) | Designed as selective COX inhibitors for anticancer activity. Docking studies revealed binding patterns within the enzyme active sites. | nih.gov |

| N-(5-nitrothiazol-2-yl)-carboxamides | SARS-CoV-2 Main Protease (Mpro) | Designed based on a known inhibitor; showed promising Mpro inhibitory effects (IC50 values as low as 4.67 µg/mL). | bu.edu.eg |

Immunomodulatory Research and Development of Vaccine Adjuvants

The ability to modulate the immune system is a critical aspect of modern medicine, particularly in the development of effective vaccines. umn.edu Adjuvants are substances added to vaccines to enhance the magnitude and durability of the immune response. umn.eduinternationalscholarsjournals.com Derivatives of benzothiadiazole have emerged as a novel class of compounds with potential as vaccine adjuvants. nih.gov

Systematic structure-activity relationship (SAR) studies have been conducted to investigate the potential of the benzothiadiazole scaffold as a vaccine adjuvant. nih.gov These studies have analyzed the effects of synthesized compounds on markers of extracellular vesicle (EV) biogenesis, calcium influx, and the production of key cytokines like Interleukin-12 (IL-12) in immune cells such as dendritic cells. nih.gov

Research has shown that certain benzothiadiazole compounds can enhance the release of EVs, which are important for transferring antigens and immunomodulatory molecules. nih.gov Proof-of-concept vaccination studies have validated the potency of selected compounds as novel vaccine adjuvants. nih.gov The development of such adjuvants is crucial as there is an urgent need for new, safe, and tolerable compounds to improve vaccine efficacy against a range of infectious diseases. umn.edu

| Compound Class | Immunomodulatory Effect | Mechanism Studied | Reference |

| Benzothiadiazoles | Vaccine Adjuvant Activity | Enhanced EV release, increased intracellular Ca2+ influx, IL-12 production in dendritic cells. | nih.gov |

| Benzimidazole-thiophene carboxamides | NOD-2 Agonist Activity | Induced chemokines and cytokines; synergistically enhanced responses to TLR agonists. | umn.edu |

| Immunomodulatory Peptides | Adjuvant and Antimicrobial Activity | Interaction with Toll-like receptors (e.g., TLR1/2, TLR4/MD2). | nih.gov |

Agrochemical Research and Plant Activator Studies

In the field of agriculture, derivatives of 1,2,3-benzothiadiazole have gained prominence as "plant activators." nih.govresearchgate.net These agrochemicals function by inducing Systemic Acquired Resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. nih.govcapes.gov.br This approach offers a novel strategy for plant protection by stimulating the plant's own inherent defense mechanisms. nih.gov

One of the most well-known compounds in this class is S-methyl benzo nih.govnih.govnih.govthiadiazole-7-carbothioate, commercially known as Acibenzolar-S-methyl or BTH. nih.govnih.gov Research has shown that BTH can protect crops like wheat against powdery mildew by activating the expression of specific defense-related genes. nih.gov

Following the success of BTH, research has focused on developing novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives with improved efficacy and more facile synthesis. nih.govresearchgate.net Studies have evaluated these new compounds for their SAR-inducing activity against pathogens such as Erysiphe cichoracearum and Colletotrichum lagenarium in cucumber. nih.govresearchgate.net Field tests have demonstrated that some of these novel derivatives, particularly fluoro-containing compounds, are more potent than the commercial activator BTH. nih.govresearchgate.net Benzothiazole derivatives have also shown activity against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com

| Compound/Derivative | Target Pathogen/Application | Efficacy/Activity | Reference |

| S-methyl benzo nih.govnih.govnih.govthiadiazole-7-carbothioate (BTH) | Wheat Powdery Mildew | Induces systemic acquired resistance and activates defense gene expression. | nih.gov |

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylates (3d, 3e) | Cucumber Erysiphe cichoracearum & Colletotrichum lagenarium | Excellent SAR-inducing activity; more potent than BTH in field tests. | nih.govresearchgate.net |

| Benzothiazole Derivative 49 | Tobacco Mosaic Virus (TMV) | 52.23% treatment activity at 500 mg/L. | mdpi.com |

| Benzothiazole Derivative 50 | Tobacco Mosaic Virus (TMV) | 54.41% treatment activity at 500 mg/L. | mdpi.com |

| Benzothiazole Derivative 61 | Tobacco Mosaic Virus (TMV) | 74.3% treatment activity, 78.7% protective activity. | mdpi.com |

Herbicidal Compound Development